molecular formula C18H11BrN2OS B2604404 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 476669-38-2

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Cat. No. B2604404
CAS RN: 476669-38-2
M. Wt: 383.26
InChI Key: AUCRKPCGPVDAJV-ZSOIEALJSA-N
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.

Scientific Research Applications

Photoluminescence Characteristics

Research has shown that derivatives of acrylonitrile, including those with bromophenyl and thiazolyl groups, exhibit photoluminescent properties. These compounds emit green fluorescence in the solid state and in solution under UV irradiation, indicating their potential use in optoelectronic devices and materials science. Their good thermal stability further enhances their applicability in areas requiring high-temperature operation (Xu, Yu, & Yu, 2012).

Synthesis and Photophysical Properties

The synthesis of novel biphenyl derivatives containing furan and thiophene groups from bromophenyl-acrylonitrile indicates the versatility of these compounds in creating new materials with desired optical properties. These compounds were characterized for their UV-Vis absorption and photoluminescence spectra, suggesting their potential in developing new photophysical materials (Li, Liu, Li, Fang, & Yu, 2010).

Anticorrosion Performance

Acrylonitrile derivatives have been investigated for their anticorrosion properties. For example, a study on 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile demonstrated significant inhibition of copper corrosion in acidic environments, showcasing the potential of such compounds in corrosion prevention applications (Tigori et al., 2022).

Optical Limiting and Nonlinear Optical Properties

Thiophene dyes derived from acrylonitrile compounds have been explored for their optical limiting behavior and nonlinear optical properties, important for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-15-3-1-2-13(9-15)17-11-23-18(21-17)14(10-20)8-12-4-6-16(22)7-5-12/h1-9,11,22H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRKPCGPVDAJV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

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